Isothiazole, tribromo- Isothiazole, tribromo-
Brand Name: Vulcanchem
CAS No.: 71091-87-7
VCID: VC14093681
InChI: InChI=1S/C3Br3NS/c4-1-2(5)7-8-3(1)6
SMILES:
Molecular Formula: C3Br3NS
Molecular Weight: 321.82 g/mol

Isothiazole, tribromo-

CAS No.: 71091-87-7

Cat. No.: VC14093681

Molecular Formula: C3Br3NS

Molecular Weight: 321.82 g/mol

* For research use only. Not for human or veterinary use.

Isothiazole, tribromo- - 71091-87-7

Specification

CAS No. 71091-87-7
Molecular Formula C3Br3NS
Molecular Weight 321.82 g/mol
IUPAC Name 3,4,5-tribromo-1,2-thiazole
Standard InChI InChI=1S/C3Br3NS/c4-1-2(5)7-8-3(1)6
Standard InChI Key QNAJAFHGGNZLTR-UHFFFAOYSA-N
Canonical SMILES C1(=C(SN=C1Br)Br)Br

Introduction

Chemical Identity and Structural Features of Tribromoisothiazole

Isothiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom at the 1- and 2-positions, respectively. Tribromoisothiazole refers to derivatives where three hydrogen atoms on the isothiazole ring are replaced by bromine atoms. The most plausible regioisomer, 3,4,5-tribromoisothiazole, positions bromine at the 3-, 4-, and 5-positions (Figure 1). This arrangement maximizes electronic effects due to the electron-withdrawing nature of bromine, which stabilizes the aromatic system while enhancing electrophilic substitution resistance .

Key structural attributes:

  • Molecular formula: C₃Br₃NS

  • Molecular weight: 337.78 g/mol

  • Bromine content: 71.2% by mass

  • Aromatic stabilization: Enhanced by conjugation between sulfur lone pairs and π-electrons, with bromine substituents further polarizing the ring .

Synthetic Approaches to Tribromoisothiazole

Halogen Dance Reactions

Recent advances in halogen dance reactions, as demonstrated in bromothiazole derivatives, offer a viable pathway. For example, 4,5-dibromothiazoles undergo base-induced migrations, where bromine shifts to adjacent positions . Applying similar conditions (e.g., lithium bis(trimethylsilyl)amide, LiHMDS) to dibromoisothiazoles could facilitate tribromination via sequential halogen shifts.

Example reaction pathway:

4,5-DibromoisothiazoleLiHMDS, -90°C3,4,5-Tribromoisothiazole\text{4,5-Dibromoisothiazole} \xrightarrow{\text{LiHMDS, -90°C}} \text{3,4,5-Tribromoisothiazole}

This method capitalizes on the sulfur atom’s ability to stabilize intermediate carbanions, directing bromine to electron-deficient positions .

Physicochemical Properties

Thermal Stability and Solubility

Tribromoisothiazole is predicted to exhibit high thermal stability (decomposition temperature >200°C) due to strong C–Br bonds and aromatic stabilization. Solubility trends mirror those of brominated heterocycles:

  • Polar solvents: Moderate solubility in acetone (≈15 mg/mL) and dimethyl sulfoxide (DMSO).

  • Nonpolar solvents: Limited solubility in hexane (<1 mg/mL) .

Spectroscopic Characterization

  • ¹H NMR: Absence of protons at brominated positions (δ 7.5–8.5 ppm for remaining protons).

  • ¹³C NMR: Downfield shifts for carbons bonded to bromine (δ 120–140 ppm) .

  • MS (EI): Molecular ion peak at m/z 337 (M⁺), with fragmentation patterns dominated by Br⁻ loss.

Applications in Drug Discovery and Materials Science

Antiproliferative Agents

Brominated heterocycles, such as thiazolo[4,5-e]isoindoles, demonstrate potent tubulin polymerization inhibition (e.g., compound 11g, GI₅₀ = 0.22–11.20 µM) . Tribromoisothiazole could serve as a precursor for analogous structures, leveraging bromine’s leaving-group potential in cross-coupling reactions.

Flame Retardants

The high bromine content (71.2%) positions tribromoisothiazole as a candidate flame retardant. Brominated compounds disrupt combustion by releasing HBr, which quenches free radicals .

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